1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride
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Overview
Description
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride typically involves the formation of the pyrazole ring followed by its fusion with a pyridine ring. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These reactions are usually carried out under acidic conditions and require careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound often involve the use of solid acid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H). This catalyst has been shown to improve the efficiency of the reaction and provide good yields under mild conditions . The use of ethanol as a solvent and room temperature conditions further simplifies the process and makes it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings .
Scientific Research Applications
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these enzymes, the compound can block their activity and disrupt the signaling pathways that lead to disease progression .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with a triazine ring fused to the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
2763755-31-1 |
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Molecular Formula |
C6H6ClN3O |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
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